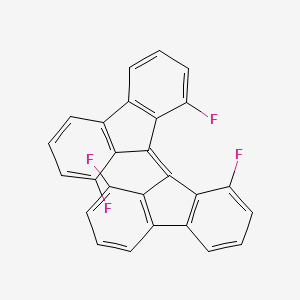
9-(1,8-Difluoro-9H-fluoren-9-ylidene)-1,8-difluoro-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(1,8-Difluoro-9H-fluoren-9-ylidene)-1,8-difluoro-9H-fluorene is a chemical compound known for its unique structure and properties. It belongs to the class of fluorene derivatives, which are compounds containing a fluorene moiety. This compound is characterized by the presence of fluorine atoms at specific positions, which significantly influence its chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1,8-Difluoro-9H-fluoren-9-ylidene)-1,8-difluoro-9H-fluorene typically involves multiple steps, starting from commercially available precursors. The key steps include:
Fluorination: Introduction of fluorine atoms at the desired positions using fluorinating agents such as elemental fluorine or fluorine-containing reagents.
Cyclization: Formation of the fluorene core through cyclization reactions, often involving palladium-catalyzed coupling reactions.
Ylidene Formation: Introduction of the ylidene group through reactions such as Wittig or Horner-Wadsworth-Emmons reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
9-(1,8-Difluoro-9H-fluoren-9-ylidene)-1,8-difluoro-9H-fluorene undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to form reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of dihydrofluorene derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated fluorenes.
Applications De Recherche Scientifique
9-(1,8-Difluoro-9H-fluoren-9-ylidene)-1,8-difluoro-9H-fluorene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 9-(1,8-Difluoro-9H-fluoren-9-ylidene)-1,8-difluoro-9H-fluorene depends on its specific application:
Biological Activity: Interacts with cellular targets, potentially inhibiting enzymes or disrupting cellular processes.
Material Science: Functions as a key component in the formation of conductive or light-emitting materials, influencing their electronic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Fluorenone: Lacks the fluorine atoms and ylidene group, resulting in different chemical properties.
1,8-Difluoro-9H-fluorene: Similar structure but without the ylidene group, affecting its reactivity and applications.
9,9-Difluoro-9H-fluorene: Contains fluorine atoms at different positions, leading to distinct chemical behavior.
Uniqueness
9-(1,8-Difluoro-9H-fluoren-9-ylidene)-1,8-difluoro-9H-fluorene is unique due to the specific placement of fluorine atoms and the presence of the ylidene group, which confer unique electronic and steric properties. These features make it valuable for specialized applications in materials science and medicinal chemistry.
Propriétés
Numéro CAS |
917949-66-7 |
|---|---|
Formule moléculaire |
C26H12F4 |
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
9-(1,8-difluorofluoren-9-ylidene)-1,8-difluorofluorene |
InChI |
InChI=1S/C26H12F4/c27-17-9-1-5-13-14-6-2-10-18(28)22(14)25(21(13)17)26-23-15(7-3-11-19(23)29)16-8-4-12-20(30)24(16)26/h1-12H |
Clé InChI |
WHFUTKPFEASNHX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)F)C(=C3C4=C(C=CC=C4F)C5=C3C(=CC=C5)F)C6=C2C=CC=C6F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7-Benzothiazoledione, 2,5-dimethyl-6-[(4-methylphenyl)thio]-](/img/structure/B12601807.png)
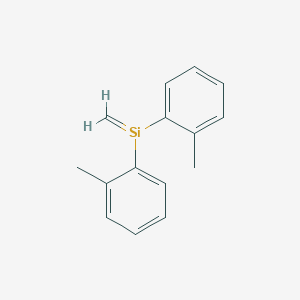
![Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)phenyl-](/img/structure/B12601815.png)
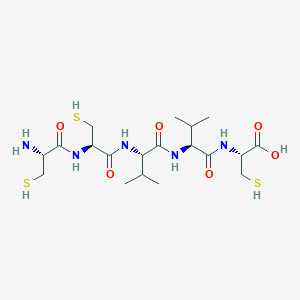
![Propanamide, 2-(acetylamino)-3-amino-N-[2-(4-hydroxyphenyl)ethyl]-](/img/structure/B12601826.png)

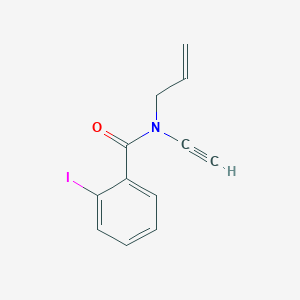

![[(2S,3R,5R)-3-hydroxy-5-propylthiolan-2-yl]-phenylmethanone](/img/structure/B12601842.png)
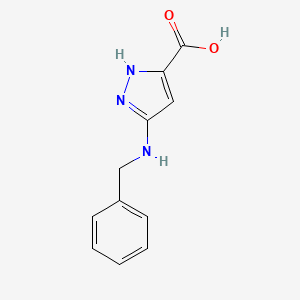
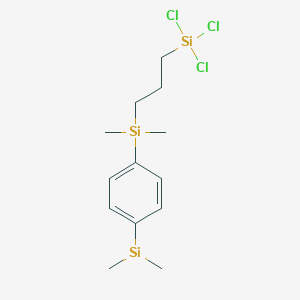
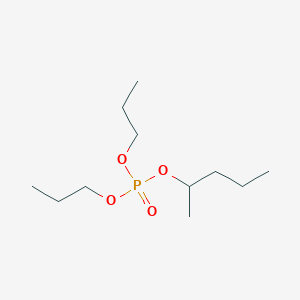
![1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine](/img/structure/B12601858.png)
![[1-(2-Methylphenyl)cyclopropyl]methanol](/img/structure/B12601861.png)
